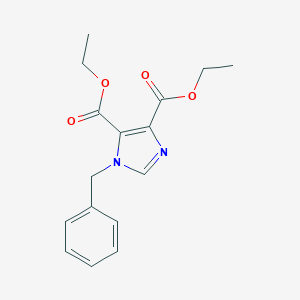
diethyl 1-benzyl-1H-imidazole-4,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 1-benzyl-1H-imidazole-4,5-dicarboxylate is a chemical compound belonging to the imidazole family. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by the presence of two ester groups at the 4 and 5 positions of the imidazole ring, and a benzyl group attached to the nitrogen atom at the 1 position. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of diethyl 1-benzyl-1H-imidazole-4,5-dicarboxylate can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the nickel catalyst to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative . Another method involves the use of a one-pot metal and acid-free synthesis, where internal alkynes react with iodine in dimethyl sulphoxide (DMSO) to form benzils, which are then reacted with an aldehyde and ammonium acetate in situ .
Chemical Reactions Analysis
Diethyl 1-benzyl-1H-imidazole-4,5-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction can yield dihydroimidazole derivatives .
Scientific Research Applications
Diethyl 1-benzyl-1H-imidazole-4,5-dicarboxylate has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a ligand in the study of enzyme mechanisms and as a probe in biochemical assays. In medicine, imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making them valuable in drug development . Additionally, this compound finds applications in the industry as a catalyst in various chemical reactions and as a component in the production of functional materials .
Mechanism of Action
The mechanism of action of diethyl 1-benzyl-1H-imidazole-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways. As an imidazole derivative, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to the inhibition of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Diethyl 1-benzyl-1H-imidazole-4,5-dicarboxylate can be compared with other similar compounds, such as diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate and ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate . These compounds share a similar imidazole core structure but differ in their substituents. The uniqueness of this compound lies in its benzyl group at the 1 position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in their applications and effectiveness in various fields .
Properties
IUPAC Name |
diethyl 1-benzylimidazole-4,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-3-21-15(19)13-14(16(20)22-4-2)18(11-17-13)10-12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJTWITVMMZWRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C=N1)CC2=CC=CC=C2)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(6-Aminoimidazo[1,2-a]pyridin-2-yl)phenyl dimethylcarbamate](/img/structure/B493077.png)
![3-[6-(Acetylamino)-1-methylimidazo[1,2-a]pyridin-1-ium-2-yl]phenyl dimethylcarbamate](/img/structure/B493079.png)
![2-{[4-(aminocarbonyl)phenoxy]methyl}-1,3-dimethyl-1H-imidazol-3-ium](/img/structure/B493083.png)
![4-[6-(Benzoylamino)-1-methylimidazo[1,2-a]pyridin-1-ium-2-yl]phenyl dimethylcarbamate](/img/structure/B493084.png)
![4-(1,6-Dimethylimidazo[1,2-a]pyridin-1-ium-2-yl)phenyl methylcarbamate](/img/structure/B493085.png)
![4-(1,6-Dimethylimidazo[1,2-a]pyridin-1-ium-2-yl)phenyl dimethylcarbamate](/img/structure/B493087.png)
![2-(3-(Dimethylcarbamoyloxy)phenyl)-1-methylimidazo[1,2-a]pyridin-1-ium](/img/structure/B493088.png)
![6-(Acetylamino)-1-methylimidazo[1,2-a]pyridin-1-ium](/img/structure/B493089.png)
![4-[1-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-1-ium-2-yl]phenyl dimethylcarbamate](/img/structure/B493090.png)
![3-(6-Methylimidazo[1,2-a]pyridin-2-yl)phenyl dimethylcarbamate](/img/structure/B493091.png)
![Methyl 1-methyl-2-phenylimidazo[1,2-a]pyridin-1-ium-6-ylcarbamate](/img/structure/B493096.png)
![3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B493097.png)
![4-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl dimethylcarbamate](/img/structure/B493099.png)
![3-(6-Chloro-1-methylimidazo[1,2-a]pyridin-1-ium-2-yl)phenyl methylcarbamate](/img/structure/B493100.png)
